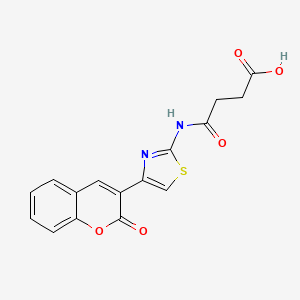

4-oxo-4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-oxo-4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)butanoic acid” is a chemical compound with the molecular formula C14H9NO4S2 . It is a derivative of α-aminophosphonates .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .Molecular Structure Analysis

The molecular structure of similar compounds has been established using various spectroscopic methods such as 1D and 2D NMR spectra . The geometry optimization of similar compounds was performed using density functional theory (DFT) with the restricted RB3LYP exchange correlation functional .Chemical Reactions Analysis

The reaction of similar compounds usually occurs between the activated carboxylic acid and aromatic amines . The course of the reaction can be changed upon the use of different reaction conditions (acidic or basic) and 2-aminobenzenethiol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques such as HRMS, EIMS, IR, UV–Vis, 1H-NMR, 13C {1H} NMR and DEPT-135 spectra .Scientific Research Applications

Synthesis and Microbial Activity

Research indicates that derivatives of 2-oxo-2H-chromene-3-carbohydrazide, related structurally to the compound , show promising microbial activity. These derivatives have been synthesized and tested against bacteria such as B. subtilis, S. aureus, and E. coli, as well as the fungus C. albicans, showing significant activity which suggests potential for antimicrobial applications (Mostafa, El-Salam, & Alothman, 2013).

Optical Gating of Synthetic Ion Channels

Another innovative application involves the use of a structurally similar compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, as a photolabile protecting group to facilitate optical gating in nanofluidic devices. This application demonstrates the compound’s utility in the selective transport of ionic species, highlighting its potential in controlled release systems, sensing, and information processing technologies (Ali et al., 2012).

Synthesis of Coumarin–Thiazole Scaffolds

A method for synthesizing novel coumarin–thiazole scaffolds, incorporating elements of the compound of interest, has been developed. These scaffolds were prepared under environmentally friendly conditions and demonstrate broad substrate scope, suggesting their versatility in chemical synthesis and potential in drug development (Kavitha et al., 2018).

Antimicrobial Polyurethane Coatings

Compounds featuring coumarin and thiazole derivatives have been explored for their antimicrobial properties when integrated into polyurethane coatings. Such applications offer insights into the development of antimicrobial surfaces, which are critically important in healthcare and food industry settings (El‐Wahab et al., 2014).

Cytotoxic Activity and Chemical Synthesis

Thiazole derivatives bearing a coumarin nucleus have been synthesized using ultrasound-promoted methods, evaluated for their cytotoxic activity, and have shown potent effects against certain cell lines. This suggests potential applications in the development of therapeutic agents (Gomha & Khalil, 2012).

Future Directions

properties

IUPAC Name |

4-oxo-4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S/c19-13(5-6-14(20)21)18-16-17-11(8-24-16)10-7-9-3-1-2-4-12(9)23-15(10)22/h1-4,7-8H,5-6H2,(H,20,21)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFVHRQTDRWXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2992388.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992400.png)

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B2992403.png)

![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride](/img/structure/B2992405.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2992406.png)